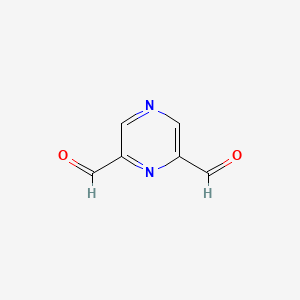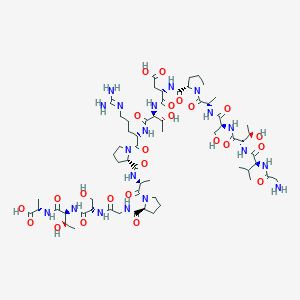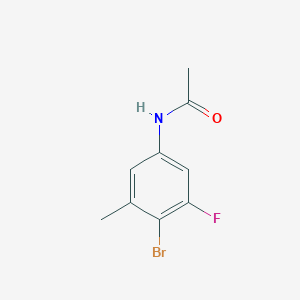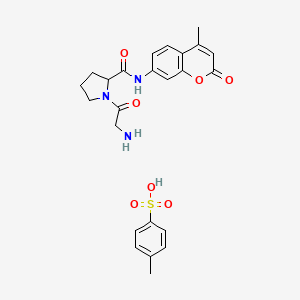
H-Gly-DL-Pro-AMC.TsOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, an enzyme involved in the breakdown of proline-containing peptides . This compound is widely used in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-Mca Tosylate typically involves the coupling of Glycyl-L-proline with 4-methylcoumaryl-7-amide in the presence of tosyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Coupling Reaction: Glycyl-L-proline is reacted with 4-methylcoumaryl-7-amide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Tosylation: The resulting product is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of Gly-Pro-Mca Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures consistent quality and high yield .
化学反応の分析
Types of Reactions
Gly-Pro-Mca Tosylate undergoes several types of chemical reactions, including:
Substitution: Tosylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tosylate substitution reactions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
科学的研究の応用
Gly-Pro-Mca Tosylate has a wide range of applications in scientific research, including:
Biochemistry: The compound is employed in assays to measure enzyme activity in various biological samples.
Drug Discovery: It serves as a tool for screening potential inhibitors of X-prolyl dipeptidyl-aminopeptidase, aiding in the development of therapeutic agents.
Molecular Biology: Gly-Pro-Mca Tosylate is used in studies involving protein-protein interactions and enzyme-substrate specificity.
作用機序
The mechanism of action of Gly-Pro-Mca Tosylate involves its hydrolysis by X-prolyl dipeptidyl-aminopeptidase. The enzyme recognizes the Gly-Pro sequence and cleaves the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target of this compound is the active site of X-prolyl dipeptidyl-aminopeptidase, where it binds and undergoes enzymatic cleavage .
類似化合物との比較
Similar Compounds
Z-Gly-Pro-Mca: Another fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, differing in the presence of a benzyloxycarbonyl (Z) protecting group.
Suc-Gly-Pro-Mca: A substrate with a succinyl (Suc) group, used for similar enzymatic assays.
Uniqueness
Gly-Pro-Mca Tosylate is unique due to its high sensitivity and specificity for X-prolyl dipeptidyl-aminopeptidase. The tosylate group enhances its solubility and stability, making it a preferred choice for various biochemical assays .
特性
分子式 |
C24H27N3O7S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
InChIキー |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


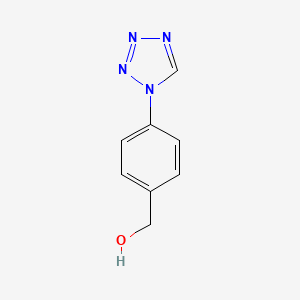
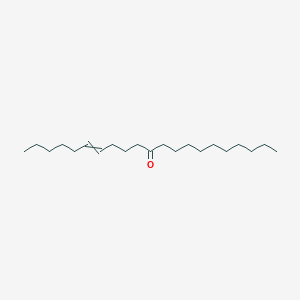
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
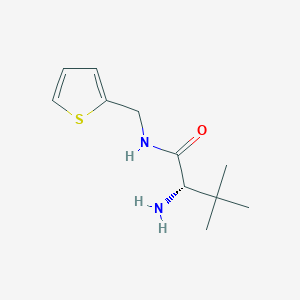
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
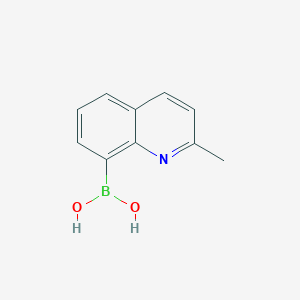
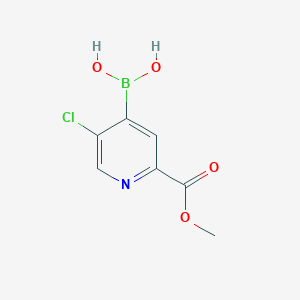
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
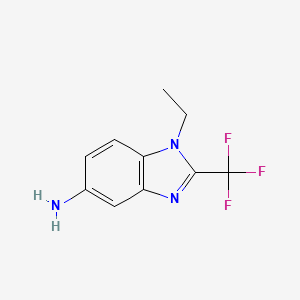
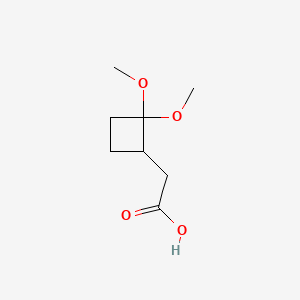
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
